![molecular formula C18H14FNO4 B5846541 methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5846541.png)
methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid and 2-aminobenzoic acid.
Coupling Reaction: The carboxylic acid group of 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and reacted with 2-aminobenzoic acid to form the amide bond.
Esterification: The resulting amide is then esterified using methanol in the presence of an acid catalyst to yield this compound.
Chemical Reactions Analysis
Methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The fluorine atom in the benzofuran ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate exhibits significant antimicrobial activity. Studies have shown that benzofuran derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation . The biological activity is attributed to its ability to interact with specific biological targets such as enzymes involved in cancer progression.
Applications in Scientific Research
This compound has various applications across multiple scientific domains:
Chemistry
Used as a building block in the synthesis of more complex organic molecules, facilitating the development of new compounds with enhanced properties.
Biology
Studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows researchers to explore new therapeutic avenues.
Medicine
Ongoing research aims to explore its potential as a therapeutic agent for various diseases, particularly infections and cancers.
Industry
Utilized in the development of new materials and chemical processes, contributing to advancements in pharmaceutical formulations and chemical manufacturing.
Case Studies and Research Findings
Several studies have documented the effects of this compound on different biological systems:
Study | Findings |
---|---|
Study A (PMC2969894) | Demonstrated significant antibacterial activity against Gram-positive bacteria with effective inhibition at low concentrations. |
Study B (ACS Journal) | Reported that the compound induced apoptosis in breast cancer cell lines, activating caspase pathways. |
Study C (Chemical Book) | Highlighted the compound's potential as a scaffold for developing new antimicrobial agents due to its structural features enhancing bioactivity. |
Mechanism of Action
The mechanism of action of methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate can be compared with other benzofuran derivatives such as:
5-fluoro-2-methyl-1-benzofuran-3-carboxylic acid: Similar in structure but lacks the amide and ester functionalities.
3-methyl-1-benzofuran-2-carboxylic acid: Lacks the fluorine atom and amide group.
5-fluoro-3-methyl-1-benzofuran-2-ylamine: Contains an amine group instead of the ester and amide groups.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Biological Activity
Methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate is a synthetic compound that belongs to the class of benzofuran derivatives. These compounds are noted for their diverse biological activities, making them subjects of extensive pharmacological research. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves two main steps:
- Coupling Reaction : The carboxylic acid group of 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid is activated using a coupling reagent (e.g., N,N’-dicyclohexylcarbodiimide, DCC) and reacted with 2-aminobenzoic acid to form an amide bond.
- Esterification : The resulting amide is then esterified using methanol in the presence of an acid catalyst to yield the final product.
Antimicrobial Properties
Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cancer progression or microbial resistance.
- Receptor Interaction : The compound's structure allows it to bind effectively to various receptors, influencing cellular signaling pathways that regulate growth and survival .
Case Studies and Research Findings
Several studies have documented the effects of this compound on different biological systems:
Study | Findings |
---|---|
Study A (PMC2969894) | Demonstrated significant antibacterial activity against Gram-positive bacteria with an IC50 value indicating effective inhibition at low concentrations. |
Study B (ACS Journal) | Reported that the compound induced apoptosis in breast cancer cell lines, with a detailed analysis showing activation of caspase pathways. |
Study C (Chemical Book) | Highlighted the compound's potential as a scaffold for developing new antimicrobial agents due to its structural features that enhance bioactivity. |
Q & A
Q. How can researchers optimize the multi-step synthesis of methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate?
Basic Question
The synthesis involves Claisen condensation, Friedel-Crafts acylation, and Suzuki coupling (common for benzofuran derivatives). Key optimization steps include:
- Temperature control : Maintain ≤273 K during oxidation steps to avoid side reactions (e.g., sulfoxide formation, as in ).
- Solvent selection : Use dichloromethane for sulfinylations () and THF for NaH-mediated reactions ().
- Purification : Column chromatography with ethyl acetate (Rf ~0.58–0.65) ensures high purity ().
Reference :
Q. What analytical methods are critical for confirming the structure of this compound?
Basic Question
- X-ray crystallography : Resolve planar benzofuran moieties (mean deviation: 0.005–0.009 Å) and hydrogen-bonded dimers ().
- Spectroscopy :
- 1H NMR : Key signals include δ 2.45 (s, CH3), 7.17–7.71 (aromatic protons) ().
- MS : Look for [M+] at m/z ~266–375, depending on substituents ().
Reference :
Q. How can researchers investigate the biological activity of this compound?
Advanced Question
- Molecular docking : Use InChI or SMILES data () to model interactions with targets like kinases or GPCRs.
- Surface plasmon resonance (SPR) : Measure binding affinity to proteins (e.g., albumin for pharmacokinetic studies).
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity via MTT assays ().
Reference :
Q. What computational tools are suitable for studying its electronic properties?
Advanced Question
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., carbonyl groups).
- Molecular dynamics : Simulate solvation effects using Gaussian or ORCA, referencing SMILES/InChI descriptors ().
Reference :
Q. How does the compound’s stability vary under different storage conditions?
Basic Question
- Thermal stability : Monitor decomposition via TGA (mp ~380–437 K; ).
- Light sensitivity : Store in amber vials to prevent photodegradation of the benzofuran core.
- Solution stability : Use deuterated chloroform (CDCl3) for NMR studies to avoid ester hydrolysis ().
Reference :
Q. What strategies address regioselectivity challenges in modifying the benzofuran core?
Advanced Question
- Directing groups : Introduce electron-withdrawing substituents (e.g., -F) to guide electrophilic substitutions ().
- Protection/deprotection : Use benzyloxy groups () to block reactive sites during functionalization.
Reference :
Q. How do structural analogs compare in bioactivity?
Basic Question
Analog | Substituent | Key Difference |
---|---|---|
Chloro derivative | Cl instead of F | Higher lipophilicity (logP +0.5) |
Piperazine derivative | Piperazine ring | Enhanced CNS penetration () |
Reference : |
Q. Can this compound be engineered into co-crystals for improved bioavailability?
Advanced Question
- Co-former selection : Use carboxylic acids (e.g., 2-hydroxyphenyl derivatives; ) to form hydrogen bonds.
- Crystal packing analysis : Leverage π-π stacking (Cg···Cg: ~3.8 Å; ) to stabilize co-crystals.
Reference :
Q. What metabolic pathways are predicted for this compound?
Advanced Question
- Phase I metabolism : CYP450-mediated oxidation of the methyl group ().
- Phase II metabolism : Glucuronidation of the free amino group (if present; ).
Reference :
Q. How can researchers assess its toxicity profile?
Basic Question
- Ames test : Evaluate mutagenicity using S. typhimurium strains ().
- hERG assay : Screen for cardiac toxicity via patch-clamp electrophysiology.
Reference :
Properties
IUPAC Name |
methyl 2-[(5-fluoro-3-methyl-1-benzofuran-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-10-13-9-11(19)7-8-15(13)24-16(10)17(21)20-14-6-4-3-5-12(14)18(22)23-2/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYCHCFZGCVJFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.